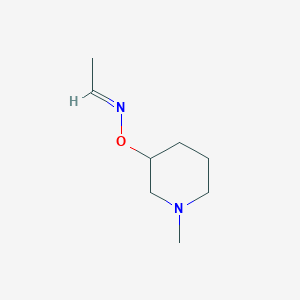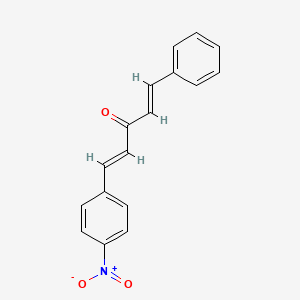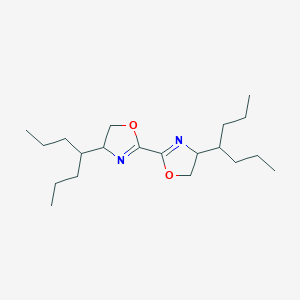![molecular formula C34H56N2O2 B15157972 2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile CAS No. 737581-58-7](/img/structure/B15157972.png)
2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile is an organic compound with the molecular formula C34H56N2O2. This compound is known for its unique structure, which includes two dodecyloxy groups attached to a phenylene ring, and two acetonitrile groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile typically involves the reaction of 2,5-dihydroxy-1,4-benzenedicarbonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Hydrolysis: The acetonitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Applications De Recherche Scientifique
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile is used in various scientific research fields, including:
Chemistry: It serves as a monomeric precursor for the synthesis of cyano-PPV light-emitting polymers.
Biology: It is used in the study of molecular interactions and as a probe in fluorescence-based assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile involves its interaction with molecular targets through its acetonitrile and dodecyloxy groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications such as fluorescence detection and polymer synthesis .
Comparaison Avec Des Composés Similaires
2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile can be compared with similar compounds such as:
2,2’-[2,5-Bis(octyloxy)-1,4-phenylene]diacetonitrile: This compound has shorter alkoxy chains, which can affect its solubility and reactivity.
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile: This compound has decyloxy groups instead of dodecyloxy groups, leading to differences in physical and chemical properties.
The uniqueness of 2,2’-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile lies in its longer alkoxy chains, which can enhance its solubility in organic solvents and its ability to form stable films and coatings.
Propriétés
Numéro CAS |
737581-58-7 |
|---|---|
Formule moléculaire |
C34H56N2O2 |
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
2-[4-(cyanomethyl)-2,5-didodecoxyphenyl]acetonitrile |
InChI |
InChI=1S/C34H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-27-37-33-29-32(24-26-36)34(30-31(33)23-25-35)38-28-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-24,27-28H2,1-2H3 |
Clé InChI |
JENDEJLPCMKMLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCCCCCC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)


![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)








![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
